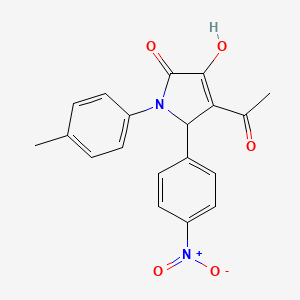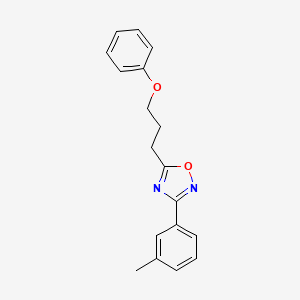![molecular formula C20H19N3O3 B5184883 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)
9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione, also known as PD-98059, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. PD-98059 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals due to its unique structural properties. It can act as a scaffold for the synthesis of various bioactive molecules, which may exhibit antimicrobial, antiviral, or anticancer activities. Researchers are particularly interested in its ability to interact with biological targets, making it a promising candidate for drug discovery and development .
Catalysis in Organic Synthesis
The compound’s structure allows it to function as a catalyst in organic synthesis reactions. It can facilitate various chemical transformations, including cyclization and condensation reactions. This makes it valuable in the production of complex organic molecules, which are essential in the pharmaceutical and agrochemical industries .
Material Science
In material science, 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be used to develop new materials with unique properties. Its incorporation into polymers can enhance their mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a component of pesticides or herbicides. Its ability to interact with specific biological pathways in pests or weeds can lead to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Chemistry
In environmental chemistry, this compound can be used in the development of sensors and detection systems for pollutants. Its chemical properties allow it to bind selectively to certain contaminants, making it useful in monitoring and mitigating environmental pollution .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure can be used to design inhibitors or activators of specific enzymes, providing insights into their functions and potential therapeutic targets .
Nanotechnology
In nanotechnology, 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be used to create nanoparticles with specific properties. These nanoparticles can be employed in drug delivery systems, imaging, and diagnostic applications, enhancing the precision and effectiveness of medical treatments .
Medicinal Chemistry
The compound’s potential in medicinal chemistry extends to the design of novel therapeutic agents. Its ability to form stable complexes with metal ions can be exploited to develop metal-based drugs, which are often used in cancer treatment and other medical applications .
Propiedades
IUPAC Name |
9-phenyl-4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-8-23-18-17(19(25)22-20(23)26)14-9-13(12-6-4-3-5-7-12)10-16(24)15(14)11-21-18/h3-7,11,13H,2,8-10H2,1H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKDEWDRXQHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)

![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)

![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)
![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)